molecular formula C18H19N5O2 B7167143 N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide

Cat. No.: B7167143
M. Wt: 337.4 g/mol
InChI Key: MYJZQZSKZHDYNG-UHFFFAOYSA-N
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Description

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring, which is known for its versatile biological activities, and a pyridine ring, which is commonly found in many pharmacologically active molecules . The combination of these two rings in a single molecule makes it a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12(2)25-15-8-5-9-19-16(15)18(24)21-14-7-4-6-13(10-14)17-20-11-23(3)22-17/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJZQZSKZHDYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-propan-2-yloxypyridine-2-carboxamide is unique due to the combination of the triazole and pyridine rings in a single molecule. This combination imparts a unique set of biological activities and chemical reactivity, making it a versatile compound for various applications .

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